

Application Note: Mass Spectrometry Analysis of N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: *N-methylpyridine-2-carboxamide*

Cat. No.: B122734

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Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of **N-methylpyridine-2-carboxamide** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **N-methylpyridine-2-carboxamide** is a heterocyclic amide of interest in various fields, including drug discovery and metabolism studies. This application note outlines the predicted mass spectral data, a comprehensive sample preparation protocol, and a robust LC-MS/MS method for its analysis in biological matrices. The provided protocols are intended to serve as a starting point for method development and validation in a research setting.

Introduction

N-methylpyridine-2-carboxamide (C₇H₈N₂O, Molecular Weight: 136.15 g/mol) is a derivative of picolinamide. The analysis of such small molecules is crucial in pharmaceutical research for pharmacokinetic studies, metabolite identification, and in understanding biological pathways. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the accurate quantification of this and similar compounds in complex biological samples.

Predicted Mass Spectrometry Data

Due to the limited availability of public mass spectral data for **N-methylpyridine-2-carboxamide**, the following mass-to-charge ratios (m/z) for the parent ion and potential fragment ions are predicted based on the fragmentation patterns of similar structures, such as amides and pyridine derivatives.

Table 1: Predicted Mass Spectrometry Data for **N-methylpyridine-2-carboxamide**

| Ion Description | Predicted m/z | Fragmentation Pathway |
|------------------------|-----------------|---|
| $[M+H]^+$ (Parent Ion) | 137.07 | Protonation of the molecule |
| Fragment Ion 1 | 122.05 | Loss of the methyl group (-CH ₃) |
| Fragment Ion 2 | 106.05 | Loss of the methylamino group (-NHCH ₃) |
| Fragment Ion 3 | 78.03 | Pyridine ring fragment |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is designed for the extraction of **N-methylpyridine-2-carboxamide** from plasma samples.

Materials:

- Plasma samples
- Acetonitrile (ACN), HPLC grade, chilled to -20°C
- Internal Standard (IS) solution (e.g., a deuterated analog of the analyte at a known concentration)
- Microcentrifuge tubes (1.5 mL)

- Vortex mixer
- Microcentrifuge
- Syringe filters (0.22 μ m)
- LC-MS vials

Procedure:

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the Internal Standard solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully collect the supernatant without disturbing the protein pellet.
- Filter the supernatant through a 0.22 μ m syringe filter into an LC-MS vial.
- The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: LC-MS/MS Method Parameters

| Parameter | Setting |
|--|---|
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Multiple Reaction Monitoring (MRM) Transitions | |
| N-methylpyridine-2-carboxamide (Quantifier) | 137.1 > 106.1 |
| N-methylpyridine-2-carboxamide (Qualifier) | 137.1 > 78.0 |
| Internal Standard | To be determined based on the selected IS |

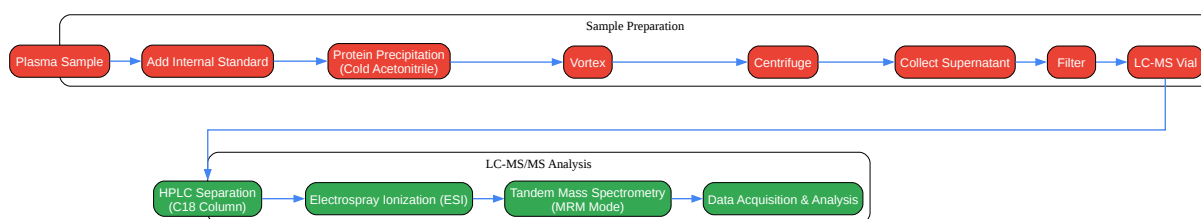
Data Presentation

The following table summarizes the key quantitative parameters for the analysis of **N-methylpyridine-2-carboxamide**.

Table 3: Quantitative Analysis Parameters

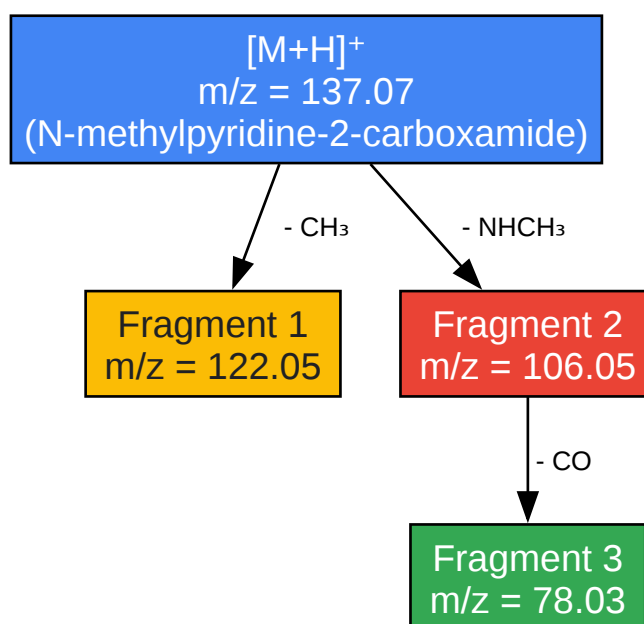
| Parameter | Value |
|-------------------------------|---|
| Molecular Formula | C ₇ H ₈ N ₂ O |
| Molecular Weight | 136.15 |
| Precursor Ion (m/z) | 137.1 |
| Product Ion (Quantifier, m/z) | 106.1 |
| Product Ion (Qualifier, m/z) | 78.0 |
| Retention Time | ~ 3.5 min (dependent on the specific LC system) |
| Linearity (r ²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |

Visualizations



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Caption: Experimental workflow for the analysis of **N-methylpyridine-2-carboxamide**.



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Caption: Predicted fragmentation pathway for **N-methylpyridine-2-carboxamide**.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of **N-methylpyridine-2-carboxamide**. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided methods are versatile and can be adapted to various biological matrices and research questions in the fields of drug metabolism and pharmacokinetics.

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